molecular formula C16H15NO4S B1203245 5-Methylsulfonylamino-6-phenoxy-1-indanone CAS No. 75360-85-9

5-Methylsulfonylamino-6-phenoxy-1-indanone

Cat. No.: B1203245
CAS No.: 75360-85-9
M. Wt: 317.4 g/mol
InChI Key: BVWQEBWCUCGHHZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CGP-28237 involves several steps :

    Acetylation: 5-aminoindane is acetylated with acetic anhydride to form N-(5-indanyl)acetamide.

    Nitration: The acetamide is nitrated with nitric acid in glacial acetic acid to yield N-(6-nitro-5-indanyl)acetamide.

    Hydrolysis: The nitrated product is hydrolyzed with hydrochloric acid to produce 6-nitro-5-indanylamine.

    Sandmeyer Reaction: The nitroamine undergoes a Sandmeyer reaction with nitrous acid and copper(I) bromide/sodium bromide in hydrobromic acid to form 6-nitro-5-bromoindane.

    Phenol Reaction: The bromoindane reacts with phenol in the presence of potassium carbonate and copper(I) chloride in pyridine to yield 6-nitro-5-phenoxyindane.

    Reduction and Mesylation: The phenoxyindane is reduced using Raney nickel to form 5-amino-6-phenoxy-1-indanone, which is then mesylated with mesyl chloride to produce CGP-28237.

Chemical Reactions Analysis

CGP-28237 undergoes various chemical reactions :

    Oxidation: The compound can be oxidized using chromium trioxide to yield different indanone derivatives.

    Reduction: Reduction of the nitro group using Raney nickel results in the formation of amino derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include acetic anhydride, nitric acid, hydrochloric acid, nitrous acid, copper(I) bromide, sodium bromide, hydrobromic acid, potassium carbonate, copper(I) chloride, pyridine, Raney nickel, and mesyl chloride .

Properties

CAS No.

75360-85-9

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

N-(1-oxo-6-phenoxy-2,3-dihydroinden-5-yl)methanesulfonamide

InChI

InChI=1S/C16H15NO4S/c1-22(19,20)17-14-9-11-7-8-15(18)13(11)10-16(14)21-12-5-3-2-4-6-12/h2-6,9-10,17H,7-8H2,1H3

InChI Key

BVWQEBWCUCGHHZ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=C(C=C2C(=C1)CCC2=O)OC3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)NC1=C(C=C2C(=C1)CCC2=O)OC3=CC=CC=C3

75360-85-9

Synonyms

5-methylsulfonylamino-6-phenoxy-1-indanone
CGP 28237
CGP-28237
ZK 34228
ZK-34228

Origin of Product

United States

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